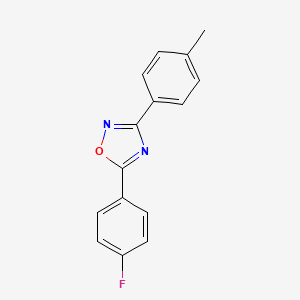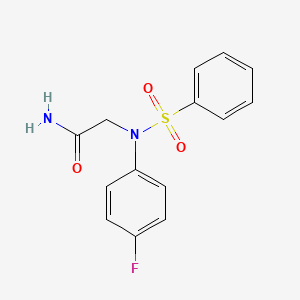
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FP-Gly, is a chemical compound that has been studied extensively for its potential medical applications. It is a small molecule inhibitor that can selectively target certain enzymes and proteins in the body, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its ability to selectively target certain enzymes and proteins in the body. Specifically, N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can bind to and inhibit the activity of enzymes known as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can help to prevent the spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in the body. For example, studies have demonstrated that N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can reduce the activity of MMPs in cancer cells, leading to decreased cell migration and invasion. Additionally, N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in the body.
实验室实验的优点和局限性
One of the main advantages of using N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes in the body, which can help to improve the accuracy and reliability of their experiments. However, one limitation of using N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is that it can be difficult to synthesize and purify, which can make it challenging to obtain pure samples for research purposes.
未来方向
There are many potential future directions for research on N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus could be on developing new drugs that are based on the structure of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which could have even greater specificity and efficacy for certain diseases. Additionally, researchers could investigate the potential use of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs or therapies to enhance its effects. Finally, further studies could explore the safety and toxicity of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in humans, which could pave the way for its eventual use as a clinical therapy.
合成方法
The synthesis of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex process that involves several steps. One of the most common methods for synthesizing N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is through a reaction between 4-fluoroaniline and phenylsulfonyl chloride, followed by the addition of glycine. This process typically yields a pure form of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide that can be used for further research.
科学研究应用
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research involves the use of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide as an inhibitor of certain enzymes and proteins that are involved in the development of cancer, inflammation, and other diseases. N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c15-11-6-8-12(9-7-11)17(10-14(16)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQYIWHTVLGLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

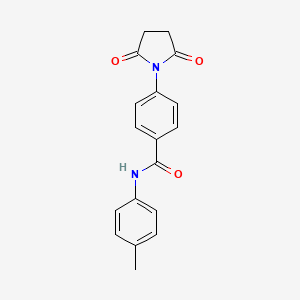

![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
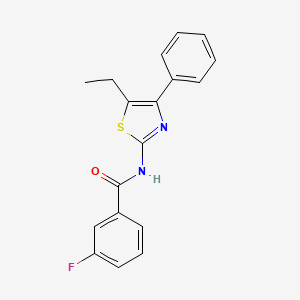

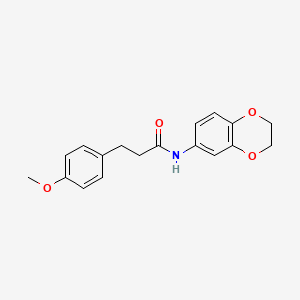
![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
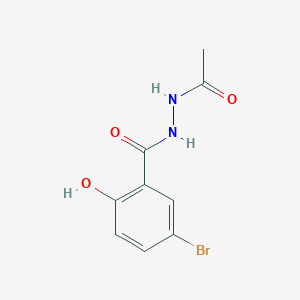
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)
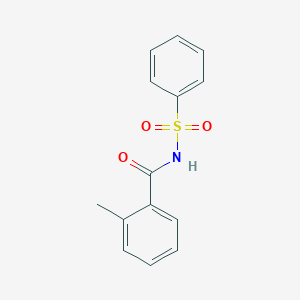
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)

